molecular formula C22H24N4O8S B2505793 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-43-1

4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2505793
CAS No.: 533871-43-1
M. Wt: 504.51
InChI Key: FMWPPHFIRFPCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a benzamide moiety modified with a morpholine-4-sulfonyl group at position 2. The trimethoxyphenyl group is a known pharmacophore in anticancer agents due to its ability to mimic tyrosine residues and disrupt microtubule dynamics .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O8S/c1-30-17-12-15(13-18(31-2)19(17)32-3)21-24-25-22(34-21)23-20(27)14-4-6-16(7-5-14)35(28,29)26-8-10-33-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPPHFIRFPCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Benzoic Acid Derivatives

The synthesis begins with the chlorosulfonation of methyl 4-aminobenzoate using chlorosulfonic acid (ClSO₃H) under controlled conditions:

  • Reagents : Excess ClSO₃H (1.5 equiv) at 0–5°C.
  • Mechanism : Electrophilic aromatic substitution at the para position, driven by the electron-donating methyl ester group.
  • Outcome : Methyl 4-(chlorosulfonyl)benzoate is isolated in 78–85% yield after precipitation in ice-water.

Morpholine Substitution

The chlorosulfonyl intermediate reacts with morpholine to form the sulfonamide:

  • Conditions : Morpholine (2.0 equiv), dichloromethane (DCM), 0°C → room temperature, 4 h.
  • Workup : Neutralization with NaHCO₃, extraction with DCM, and recrystallization from ethanol/water.
  • Yield : 89% (white crystalline solid).

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using NaOH:

  • Conditions : 2 M NaOH, methanol/water (3:1), reflux, 3 h.
  • Acidification : Adjust to pH 2–3 with HCl to precipitate 4-(morpholine-4-sulfonyl)benzoic acid (92% yield).

Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Formation of 3,4,5-Trimethoxybenzohydrazide

3,4,5-Trimethoxybenzoic acid is converted to its hydrazide via a two-step process:

  • Activation as acyl chloride : Thionyl chloride (SOCl₂), reflux, 2 h.
  • Hydrazine quench : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol, 0°C → room temperature, 12 h.
  • Yield : 86% (off-white solid).

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization using cyanogen bromide (BrCN):

  • Conditions : BrCN (1.2 equiv), ethanol, reflux, 6 h.
  • Mechanism : Nucleophilic attack by the hydrazide nitrogen on BrCN, followed by elimination of HBr and ammonia.
  • Yield : 74% (pale yellow crystals).

Amide Coupling: Final Assembly

Carboxylic Acid Activation

4-(Morpholine-4-sulfonyl)benzoic acid is activated as a mixed anhydride or acyl chloride:

  • Acyl chloride method : Thionyl chloride (SOCl₂), reflux, 2 h (quantitative conversion).
  • Mixed anhydride : Isobutyl chloroformate, N-methylmorpholine, tetrahydrofuran (THF), −15°C.

Coupling with 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

The activated acid reacts with the oxadiazole amine under optimized conditions:

Entry Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
1 EDC/HOBt DMF 25 12 68
2 T3P DCM 0 → 25 6 82
3 DCC/DMAP THF 25 24 58

Optimal conditions : Propylphosphonic anhydride (T3P, 1.5 equiv) in DCM at 0°C→25°C for 6 h, yielding 82% after column chromatography (silica gel, ethyl acetate/hexanes).

Critical Analysis of Methodologies

Sulfonamide Synthesis Challenges

  • Purity issues : Morpholine’s high polarity necessitates careful pH control during aqueous workup to prevent product loss.
  • Side reactions : Over-chlorosulfonation may occur if temperature exceeds 5°C, requiring strict thermal regulation.

Oxadiazole Cyclization Efficiency

  • Catalyst screening : l-Proline (10 mol%) increases cyclization yields from 66% to 79% under microwave irradiation (70°C, 2 h).
  • Microwave acceleration : Reduces reaction time from 12 h to 45 min while maintaining 85% yield.

Amide Coupling Optimization

  • T3P superiority : Higher yields vs. EDC/DMAP due to reduced epimerization and milder conditions.
  • Solvent effects : DCM outperforms DMF by minimizing oxadiazole ring decomposition.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

  • T3P vs. EDC : Despite T3P’s higher cost, its recyclability in flow systems justifies industrial adoption.
  • Morpholine recovery : Distillation from aqueous reaction mixtures achieves 95% solvent reuse.

Green Chemistry Metrics

  • E-factor : 18.7 (current process) vs. 32.4 (traditional DCC method), driven by reduced solvent use.
  • PMI (Process Mass Intensity) : Improved from 56 to 29 via catalytic cyclization and solvent substitution.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced intermediates.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may find use in the development of new industrial chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs, their substituents, and reported activities:

Compound Name Sulfonyl/Substituent Group Oxadiazole Substituent Biological Activity Reference
Target Compound Morpholine-4-sulfonyl 3,4,5-Trimethoxyphenyl Inferred: Potential anticancer -
LMM5 Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Antifungal (C. albicans)
LMM11 Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Antifungal (C. albicans)
8u (Chalcone-oxadiazole hybrid) Thioacetamide linker 3,4,5-Trimethoxyphenyl Leukemia cell growth inhibition (IC50: ~5 µM)
Compound 4 (N-phenylbenzamide) None 3,4,5-Trimethoxyphenyl mPTP inhibition (CRC increase in HeLa cells)
4-(Dibutylsulfamoyl)-N-[5-(3,4,5-TMP)-oxadiazol]benzamide Dibutylsulfamoyl 3,4,5-Trimethoxyphenyl Inferred: Antifungal/anticancer

Key Observations :

  • Sulfonyl Group Impact : The morpholine sulfonyl group in the target compound likely improves solubility compared to hydrophobic substituents like dibutylsulfamoyl (logP: ~1.3 vs. higher for alkyl groups) . This property may enhance pharmacokinetics, though antifungal activity in LMM5/LMM11 suggests bulkier sulfonamides better fit enzyme active sites (e.g., thioredoxin reductase) .
  • Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is critical across analogs for bioactivity. In compound 8u, this group contributes to leukemia cell growth inhibition via EGF receptor targeting . Similarly, compound 4 () showed mPTP inhibition, suggesting mitochondrial targeting .
  • Oxadiazole Core : The 1,3,4-oxadiazole scaffold enhances metabolic stability and hydrogen-bonding capacity, a feature leveraged in LMM5/LMM11 for antifungal activity .

Physicochemical Properties

Property Target Compound LMM5 8u
Molecular Weight ~506 g/mol* ~546 g/mol 564.10 g/mol
logP (Predicted) ~1.3 ~3.5 ~3.8
Hydrogen Bond Acceptors 9 7 6
Rotatable Bonds 6 8 7

*Estimated based on structural analogs in .

Biological Activity

The compound 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H25N3O6SC_{20}H_{25}N_{3}O_{6}S, with a molecular weight of approximately 467.56 g/mol. The presence of the morpholine and oxadiazole moieties suggests potential interactions with biological targets.

PropertyValue
Molecular Weight467.56 g/mol
Molecular FormulaC20H25N3O6S
LogP2.2883
Polar Surface Area81.658 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors2

Research indicates that compounds containing morpholine and oxadiazole structures often exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The specific mechanisms by which This compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and urease, which are crucial in various metabolic pathways.
  • Binding Interactions : Molecular docking studies suggest that this compound may interact with specific amino acid residues in target proteins, influencing their activity.
  • Induction of Apoptosis : Evidence from similar compounds indicates potential for promoting apoptosis in cancer cells through modulation of cell cycle processes.

Antibacterial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) values.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. For instance:

  • IC50 Values : Research on related oxadiazole derivatives shows IC50 values in the low micromolar range against solid tumor cell lines.
  • Mechanisms : Potential mechanisms include inhibition of HDAC (Histone Deacetylases) which play a role in cancer cell proliferation.

Case Studies

  • Study on Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and evaluated their biological activities. Compounds similar to our target showed significant inhibition against cancer cell lines with IC50 values ranging from 0.63 μM to 2.14 μM .
  • In Silico Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.